3,5-Bis-methoxymethyl-benzonitrile
Description
3,5-Bis-methoxymethyl-benzonitrile is a benzonitrile derivative featuring methoxymethyl (-CH₂OCH₃) substituents at the 3 and 5 positions of the aromatic ring. This compound is hypothesized to exhibit unique physicochemical properties due to the electron-donating nature of the methoxymethyl groups, which may influence its polarity, solubility, and reactivity. However, direct experimental data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous benzonitrile derivatives.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3,5-bis(methoxymethyl)benzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-13-7-10-3-9(6-12)4-11(5-10)8-14-2/h3-5H,7-8H2,1-2H3 |
InChI Key |
IMFCRLAGJUQHLP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1)C#N)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular and Structural Comparisons
The following table summarizes key molecular properties of 3,5-disubstituted benzonitriles from the evidence:
Key Observations:
- Electronic Effects : Trifluoromethyl groups (-CF₃) in 3,5-Bis(trifluoromethyl)benzonitrile are strongly electron-withdrawing, increasing the electrophilicity of the nitrile group and altering solubility in polar solvents . Methoxymethyl groups (-CH₂OCH₃), by contrast, are electron-donating, which may stabilize the aromatic ring but reduce electrophilicity.
- Polarity : Methylsulfonyl groups (-SO₂CH₃) in 3,5-Bis(methylsulfonyl)benzonitrile enhance polarity and solubility in polar aprotic solvents, making this compound suitable for applications in catalysis or medicinal chemistry .
Melting Points and Stability
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